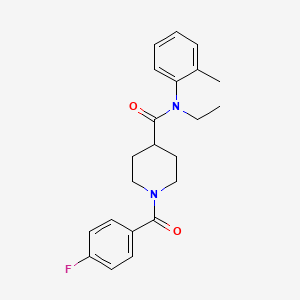![molecular formula C21H17N3O2 B4615727 5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615727.png)
5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.132076794 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Applications and Insights
Carcinogenic Potential and Metabolic Pathways :Research has identified certain heterocyclic amines, such as PhIP and MeIQx, which share structural similarities to pyrido[2,3-d]pyrimidine derivatives, to be present in cooked meats and potentially carcinogenic (Ushiyama et al., 1991). These compounds are metabolized in humans, and their presence has been linked to dietary habits (Magagnotti et al., 2000). Understanding the metabolic pathways of related pyrido[2,3-d]pyrimidine derivatives could be crucial for assessing their safety and potential risks.
Drug Metabolism and Toxicity :Studies on drug candidates reveal the significance of understanding the metabolism and excretion pathways to predict drug efficacy and toxicity. For example, CP-93,393, a compound with a complex metabolic pathway, demonstrated the importance of assessing metabolic profiles for drug safety (Prakash et al., 1998). Similar research into pyrido[2,3-d]pyrimidine derivatives could inform their potential as therapeutic agents or their risks.
Chemotherapy Efficacy and Personalized Medicine :The role of enzymes like dihydropyrimidine dehydrogenase (DPD) in the metabolism of chemotherapy drugs, such as 5-fluorouracil, underscores the importance of genetic and biochemical markers in predicting patient response to treatment. Variations in DPD activity can significantly affect drug toxicity and efficacy, highlighting the potential for personalized medicine approaches in chemotherapy (Harris et al., 1991). Research into pyrido[2,3-d]pyrimidine derivatives could explore similar pharmacogenetic aspects to optimize therapeutic strategies.
Environmental and Dietary Exposure :The identification of heterocyclic amine adducts in human serum albumin and hemoglobin points to environmental and dietary exposure to potentially harmful compounds. Analyzing the formation of adducts with pyrido[2,3-d]pyrimidine derivatives could provide insights into human exposure levels and potential health risks associated with these compounds (Vanhaecke et al., 2008).
Potential for Anticancer Research :The study of pyrimidine nucleoside phosphorylase and dihydropyrimidine dehydrogenase activities in the context of colorectal cancer treatment suggests a pathway for modulating the efficacy of fluoropyrimidine therapy. Research into pyrido[2,3-d]pyrimidine derivatives could explore their potential roles in anticancer strategies, leveraging enzymatic pathways for therapeutic benefit (Hiroyasu et al., 2001).
Mechanism of Action
Target of Action
The compound “5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines have been found to target a broad range of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which can lead to a variety of downstream effects depending on the specific target . For example, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the suppression of cell proliferation .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For instance, inhibition of tyrosine kinase can affect the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, among others . These pathways play crucial roles in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Generally, inhibition of the targets mentioned could lead to effects such as suppression of cell proliferation, induction of apoptosis, and disruption of cell signaling .
Future Directions
Biochemical Analysis
Biochemical Properties
5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein tyrosine kinases, which are crucial in cell signaling pathways . Additionally, this compound interacts with phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cellular growth and metabolism . These interactions suggest that this compound may have potential therapeutic applications in cancer treatment and other diseases involving dysregulated cell signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of protein tyrosine kinases and PI3K by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein tyrosine kinases and PI3K, inhibiting their activity and disrupting downstream signaling pathways . This inhibition can lead to changes in gene expression, particularly those genes involved in cell proliferation and survival. Additionally, the compound may induce conformational changes in these enzymes, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound may also affect metabolic flux and metabolite levels, particularly those related to nucleotide synthesis and energy metabolism . These interactions highlight its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can influence its therapeutic efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects . Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism . These localization patterns are essential for understanding its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20-18-17(16-9-5-2-6-10-16)11-13-22-19(18)24(21(26)23-20)14-12-15-7-3-1-4-8-15/h1-11,13H,12,14H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQFWVTSYPOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)
![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)
![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)
![N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4615683.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)
![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4615732.png)
![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)
![2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)
